4-Isopropyl-2-methylbenzene-1-sulfonic acid

Descripción general

Descripción

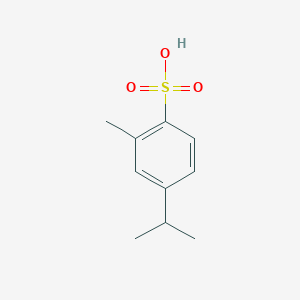

4-Isopropyl-2-methylbenzene-1-sulfonic acid, also known as m-Cymene-2-sulfonic acid, is an organic compound with the molecular formula C10H14O3S. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group, a methyl group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

4-Isopropyl-2-methylbenzene-1-sulfonic acid can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 4-isopropyl-2-methylbenzene (m-cymene) using sulfur trioxide or oleum as the sulfonating agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .

Industrial production of this compound often involves large-scale sulfonation processes, where m-cymene is reacted with sulfuric acid or sulfur trioxide in continuous flow reactors. The reaction conditions, such as temperature and concentration of the sulfonating agent, are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

4-Isopropyl-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce sulfonamides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Isopropyl-2-methylbenzene-1-sulfonic acid is utilized in several scientific domains, particularly in organic synthesis and catalysis. Its strong acidic properties make it an effective catalyst for various chemical reactions.

Catalysis in Organic Synthesis

This compound serves as a catalyst in:

- Esterification Reactions : It facilitates the formation of esters from carboxylic acids and alcohols.

- Transesterification : This process involves exchanging the alkoxy group of an ester with that of an alcohol.

- Acetalization : It aids in converting aldehydes into acetals, which are important intermediates in organic synthesis.

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is involved in the preparation of various drugs, including antibiotics and antidiabetic medications.

- Gene Therapy Research : Studies have shown its application in "suicide" gene therapy, where it acts as a prodrug activator, converting non-toxic compounds into cytotoxic agents that target malignant cells .

Environmental Applications

This compound can be employed in environmental chemistry:

- Wastewater Treatment : Its properties allow it to act as a flocculant or coagulant, aiding in the removal of contaminants from water sources.

Industrial Applications

The compound is widely used across various industries due to its effectiveness as a catalyst and its ability to enhance product performance.

Textile Industry

In textile manufacturing, this compound is used for:

- Dyeing Processes : It improves the solubility and stability of disperse dyes, leading to better color fastness and uniformity.

Polymer Chemistry

The compound plays a crucial role in polymer synthesis:

- Polymerization Initiator : It acts as an initiator for the polymerization of caprolactam, which is essential for producing nylon .

Cleaning Agents

It is incorporated into formulations for industrial cleaning products due to its ability to break down complex organic compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Catalyst for esterification, transesterification |

| Pharmaceutical | Synthesis of APIs, gene therapy research |

| Environmental | Wastewater treatment |

| Textile Industry | Dyeing processes |

| Polymer Chemistry | Initiator for polymerization |

| Cleaning Agents | Formulations for industrial cleaners |

Case Study 1: Gene Therapy Research

In a study published in a prominent journal, researchers utilized this compound to activate a viral suicide gene therapy approach targeting cancer cells. The compound facilitated the conversion of ganciclovir into an active form that selectively kills malignant cells while sparing healthy ones .

Case Study 2: Textile Dyeing

A textile manufacturer reported improved dye uptake and color fastness when using formulations containing this compound compared to traditional dyeing agents. This led to enhanced product quality and customer satisfaction .

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-2-methylbenzene-1-sulfonic acid involves its ability to act as a strong acid and a catalyst in various chemical reactions. The sulfonic acid group can donate protons (H+) to facilitate acid-catalyzed reactions, such as esterification and transesterification . Additionally, the compound can form stable intermediates with reactants, promoting the formation of desired products through electrophilic substitution or nucleophilic addition mechanisms .

Comparación Con Compuestos Similares

4-Isopropyl-2-methylbenzene-1-sulfonic acid can be compared with other sulfonic acids, such as:

p-Toluenesulfonic acid: Similar to this compound, p-Toluenesulfonic acid is used as a catalyst in organic synthesis.

Benzenesulfonic acid: This compound lacks the isopropyl and methyl groups present in this compound.

Methanesulfonic acid: Unlike this compound, methanesulfonic acid is an aliphatic sulfonic acid with a simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other sulfonic acids.

Actividad Biológica

4-Isopropyl-2-methylbenzene-1-sulfonic acid, also known as isopropyl toluene sulfonic acid, is a sulfonic acid derivative with significant biological activity. This compound is characterized by its aromatic structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and chemical industries.

Chemical Structure

The chemical formula of this compound is . The presence of the sulfonic acid group (-SO₃H) enhances its solubility in water and its reactivity in various chemical processes.

Antimicrobial Activity

Research indicates that sulfonic acids can exhibit antimicrobial properties. A study on related compounds demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| 5-07 | Bacillus cereus | 25.0 |

| 5-07 | Staphylococcus aureus | 50.0 |

| 5-19 | Escherichia coli | 50.0 |

| 5-19 | Pseudomonas aeruginosa | 100.0 |

These findings suggest that the structural characteristics of sulfonic acids significantly influence their antimicrobial potency, with certain modifications enhancing their effectiveness against specific bacteria .

Antifungal Activity

In addition to antibacterial properties, sulfonic acids have been noted for antifungal activity. For instance, compounds related to this compound demonstrated inhibition rates of spore germination above 70% against Botrytis cinerea at concentrations of 25 μg/mL. The effective concentration (EC50) values for these compounds ranged around:

| Compound | EC50 (μg/mL) |

|---|---|

| 5-02 | 21.07 |

| 5-07 | 17.62 |

| 5-12 | 10.68 |

This indicates a promising potential for these compounds in agricultural applications as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of sulfonic acids like this compound is closely tied to their structural features. Modifications to the aromatic ring or the sulfonic group can lead to significant changes in activity. For example, the introduction of halogen atoms or additional alkyl groups has been shown to enhance antibacterial and antifungal activities. This relationship highlights the importance of molecular design in developing effective antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of sulfonic acids:

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various sulfonic acid derivatives against common pathogens, concluding that structural modifications could dramatically alter MIC values.

- Fungal Inhibition : Another investigation focused on the antifungal properties of sulfonic acids, revealing that specific derivatives could effectively inhibit fungal growth in vitro, suggesting potential agricultural applications.

- Toxicological Assessments : Research on the safety profiles of these compounds indicated that while they exhibit biological activity, careful consideration must be given to their toxicity levels and environmental impact .

Propiedades

IUPAC Name |

2-methyl-4-propan-2-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7(2)9-4-5-10(8(3)6-9)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNWEWIVQMUGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608791 | |

| Record name | 2-Methyl-4-(propan-2-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116496-16-3 | |

| Record name | 2-Methyl-4-(propan-2-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.